2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one is a heterocyclic compound that features both imidazole and piperidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-phenyl-1H-imidazole-5-carboxylic acid with 4-aminopiperidine in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These compounds also contain piperidine and exhibit solid-state fluorescence.
Uniqueness
2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one is unique due to its specific combination of imidazole and piperidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N4O |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-phenyl-4H-imidazol-5-one |
InChI |
InChI=1S/C14H18N4O/c15-11-6-8-17(9-7-11)14-16-10-13(19)18(14)12-4-2-1-3-5-12/h1-5,11H,6-10,15H2 |
InChI Key |
NXVXYPLMDSMJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NCC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.